L-fuconic acid

Catalog No.
S3710376
CAS No.
26372-13-4
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-fuconic acid

CAS Number

26372-13-4

Product Name

L-fuconic acid

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m0/s1

InChI Key

NBFWIISVIFCMDK-RSJOWCBRSA-N

SMILES

CC(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

CC(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O

L-fuconic acid is a six-carbon sugar acid classified as a deoxy sugar, specifically a 6-deoxy-L-galactonic acid. Its molecular formula is C6H12O6C_6H_{12}O_6 with a molecular weight of approximately 180.16 g/mol. L-fuconic acid is notable for its role in various biological processes and its potential applications in biotechnology and pharmaceuticals. It exists primarily in the form of its salts, such as potassium L-fuconate, which are used in various biochemical applications .

, primarily involving oxidation and reduction processes. One significant reaction is the oxidation of L-fuconic acid to form L-fucono-lactone, which can hydrolyze back to L-fuconic acid under certain conditions . Additionally, L-fuconic acid can undergo esterification and can be converted into various derivatives through reactions with alcohols or amines.

Key Reactions:

  • Oxidation: Converts L-fuconic acid to L-fucono-lactone.
  • Esterification: Formation of esters with alcohols.
  • Reduction: Can be reduced to various alcohol derivatives.

L-fuconic acid exhibits various biological activities, including potential antimicrobial properties. It has been studied for its role in cellular metabolism and as a substrate for specific enzymes, such as L-fucose dehydrogenase, which catalyzes its oxidation. This enzyme's activity indicates a metabolic pathway involving L-fuconic acid that may have implications in carbohydrate metabolism and microbial interactions .

L-fuconic acid can be synthesized through several methods:

  • Chemical Synthesis:
    • Starting from simple sugars like L-galactose, it can be chemically modified through reduction and oxidation processes.
    • The degradation of other sugars or acids can also yield L-fuconic acid.
  • Biotechnological Methods:
    • Microbial fermentation processes using specific strains of bacteria that metabolize sugars into L-fuconic acid.
    • Enzymatic conversion from other sugar substrates using specific enzymes.
  • Radiolabeling Techniques:
    • Synthesis involving isotopes for tracing metabolic pathways has been documented, particularly in research settings .

L-fuconic acid has several applications across different fields:

  • Biotechnology: Used as a substrate in enzyme assays and microbial fermentation processes.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
  • Food Industry: Potential applications as a preservative or flavoring agent due to its unique chemical properties.

Studies involving L-fuconic acid focus on its interactions with enzymes and other biomolecules. For instance, research on L-fucose dehydrogenase reveals how L-fuconic acid acts as a substrate, influencing metabolic pathways related to carbohydrate metabolism . Furthermore, interaction studies may explore how this compound affects microbial growth or inhibits pathogens.

L-fuconic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FormulaUnique Features
D-galactonic acidC6H12O7C_6H_{12}O_7Has an additional hydroxyl group compared to L-fuconic acid.
D-mannuronic acidC6H10O7C_6H_{10}O_7Contains different stereochemistry affecting its biological activity.
L-rhamnoseC6H12O5C_6H_{12}O_5A methylated derivative that affects its solubility and reactivity.
D-glucuronic acidC6H10O7C_6H_{10}O_7Involved in detoxification processes; differs by having a carboxylic group at position 6.

Uniqueness of L-Fuconic Acid:
L-fuconic acid is unique due to its specific configuration as a 6-deoxy sugar, which influences its biological activity and potential applications in various fields compared to other similar compounds that may not exhibit the same properties.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

Wikipedia

L-fuconic acid

Dates

Last modified: 02-18-2024

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